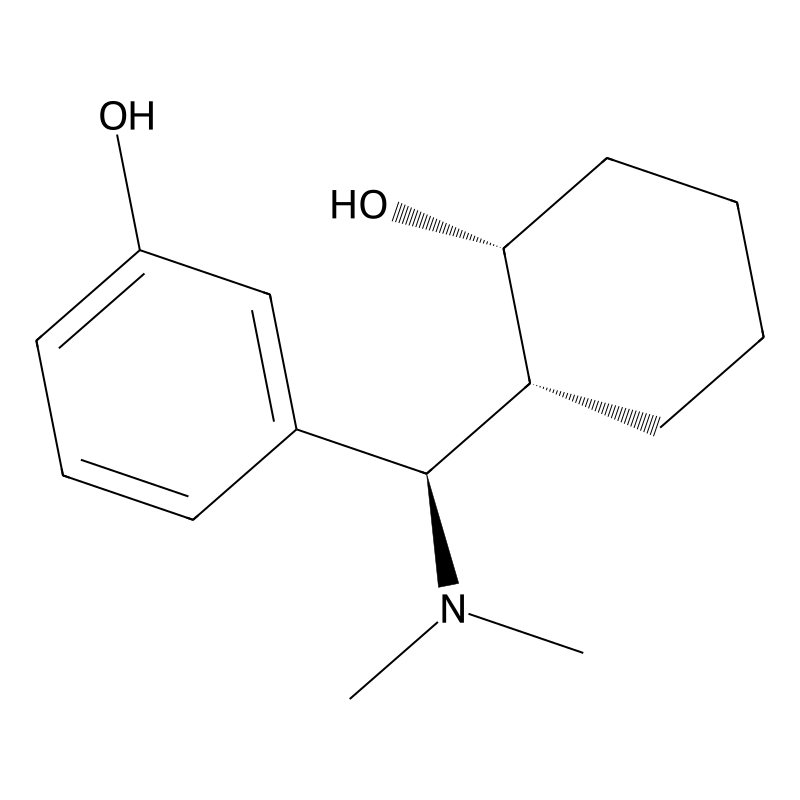

Ciramadol

Content Navigation

Traditional opioid standards require CYP2D6 bioactivation and complex formulation, causing variability. Ciramadol, a mixed agonist-antagonist, overcomes these issues: active via ether glucuronidation, >400 mg/mL aqueous solubility (HCl salt).

- 4.7-fold greater spinal vs. supraspinal potency - ideal for spinal antinociceptive pathway studies.

- Ceiling respiratory depression safety & absence of psychotomimetic effects - safer preclinical analgesic development.

Supplied with verified purity for reproducible results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ciramadol is a synthetic benzylamine/cyclohexanol derivative functioning as a mixed opioid agonist-antagonist. In pharmacological and formulation research, it serves as a critical reference standard due to its distinct receptor binding profile—exhibiting dose-dependent analgesia with an onset of 15–30 minutes—and its high aqueous solubility as a hydrochloride salt [1]. Unlike pure mu-opioid agonists, Ciramadol provides a ceiling effect on respiratory depression, making it a valuable baseline compound for developing safer analgesic formulations and studying direct ether glucuronidation metabolic pathways [2].

Research Fit

Procuring standard opioids like morphine or codeine as substitutes for Ciramadol introduces significant experimental confounding. Codeine requires CYP2D6-mediated bioactivation, introducing high metabolic variability in animal models, whereas Ciramadol is active independently and cleared via direct ether glucuronidation [1]. Furthermore, while pentazocine shares a mixed agonist-antagonist classification, Ciramadol exhibits a distinct site of action—predominantly at the spinal cord level rather than supraspinal structures—and lacks the severe dysphoric psychotomimetic effects associated with high-dose pentazocine [2]. For formulation scientists, the limited aqueous solubility of pentazocine and morphine base necessitates complex co-solvent systems, whereas Ciramadol's high solubility streamlines aqueous assay and injectable formulation development [3].

Substitution Risk

References

- [1] Neal EA, et al. Effects of liver disease on the disposition of ciramadol in humans. Clin Pharmacol Ther. 1988;44(5):545-551.

- [2] Kubota A, Sato M. Sites of analgesic action of ciramadol. Jpn J Pharmacol. 1983;33(5):1085-1087.

- [3] Downing JW, Brock-Utne JG, Holloway AM. Ciramadol - a new synthetic analgesic. S Afr Med J. 1983;64(25):978-982.

Spinal Analgesic Efficacy vs. Pentazocine

In bradykinin-induced flexor reflex tests, Ciramadol demonstrates systemic potency comparable to pentazocine, but its mechanism is distinctively localized. Micro-applications reveal that Ciramadol is 4.7 times more potent at the lumbar subarachnoid space than at supraspinal structures (e.g., NRPG/NRGC), contrasting sharply with morphine and pentazocine which rely heavily on supraspinal pathways [1].

| Evidence Dimension | Analgesic ED50 (bradykinin-induced flexor reflex test) |

| Target Compound Data | 1.18 mg/kg (s.c.) |

| Comparator Or Baseline | Pentazocine (1.45 mg/kg s.c.) |

| Quantified Difference | Comparable systemic ED50, but driven by a 4.7-fold higher localized potency at the spinal cord level. |

| Conditions | In vivo rodent antinociceptive model (subcutaneous administration vs. micro-application) |

Ensures researchers are procuring an agent with a specific spinal-dominant mechanism of action, ideal for localized antinociceptive modeling without supraspinal confounding.

High Aqueous Solubility

The hydrochloride salt of Ciramadol exhibits an aqueous solubility exceeding 400 mg/mL at a pH of 5.1 [1]. This is substantially higher than standard opioid reference materials such as morphine sulfate, which is soluble at approximately 60 mg/mL at room temperature.

| Evidence Dimension | Aqueous solubility (room temperature) |

| Target Compound Data | >400 mg/mL (Ciramadol HCl) |

| Comparator Or Baseline | Morphine sulfate (~60 mg/mL) |

| Quantified Difference | >6.6-fold higher aqueous solubility. |

| Conditions | Aqueous solution at room temperature (pH 5.1 for Ciramadol 2% solution) |

Enables the preparation of highly concentrated aqueous stock solutions and parenteral test formulations without the need for organic co-solvents or surfactants.

CYP450-Independent Clearance

Unlike codeine, which requires Phase I CYP2D6 bioactivation to exert its primary analgesic effects, Ciramadol acts directly and undergoes primary metabolic clearance through ether glucuronidation via UDP-glucuronosyltransferases (UGT) [1].

| Evidence Dimension | Primary metabolic pathway |

| Target Compound Data | Direct Phase II metabolism (ether glucuronidation) |

| Comparator Or Baseline | Codeine (requires Phase I CYP2D6 bioactivation) |

| Quantified Difference | Eliminates CYP2D6-dependent pharmacokinetic variability. |

| Conditions | In vivo pharmacokinetic profiling and hepatic clearance modeling |

Crucial for pharmacokinetic assays and toxicology screening where uniform exposure across diverse animal models is required, bypassing CYP450 genetic polymorphisms.

High-Concentration Aqueous Formulations

Directly leveraging its >400 mg/mL solubility, Ciramadol is selected for formulating high-dose, low-volume parenteral solutions where co-solvents and complex surfactant systems must be avoided [1].

Spinal Nociception Modeling

Due to its 4.7-fold higher potency at the lumbar subarachnoid space compared to supraspinal sites, it is a highly suitable reference standard for isolating spinal cord-mediated antinociceptive pathways in rodent models [2].

UGT-Mediated DDI Screening

Because its clearance is driven by ether glucuronidation rather than CYP450 enzymes, Ciramadol serves as a reliable baseline substrate in in vitro and in vivo models assessing UGT-inhibitor interactions [3].

Application Fit

References

- [1] Downing JW, Brock-Utne JG, Holloway AM. Ciramadol - a new synthetic analgesic. S Afr Med J. 1983;64(25):978-982.

- [2] Kubota A, Sato M. Sites of analgesic action of ciramadol. Jpn J Pharmacol. 1983;33(5):1085-1087.

- [3] Neal EA, et al. Effects of liver disease on the disposition of ciramadol in humans. Clin Pharmacol Ther. 1988;44(5):545-551.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Wikipedia

Explore Compound Types

O4Si-4